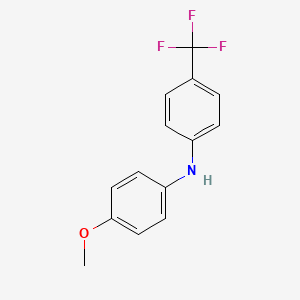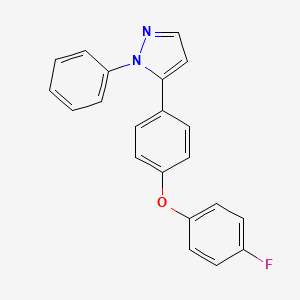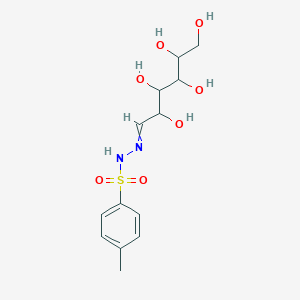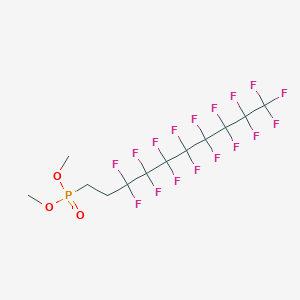
Tert-butyl naphthalen-1-yl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl naphthalen-1-yl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a tert-butyl group attached to a naphthalene ring through a carbonate linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl naphthalen-1-yl carbonate typically involves the reaction of naphthalen-1-ol with tert-butyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester. The general reaction scheme is as follows:
Naphthalen-1-ol+tert-Butyl chloroformate→Tert-butyl naphthalen-1-yl carbonate+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl naphthalen-1-yl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water or aqueous acids, the carbonate ester can hydrolyze to yield naphthalen-1-ol and tert-butyl alcohol.
Transesterification: The compound can participate in transesterification reactions with other alcohols to form different carbonate esters.
Substitution: Nucleophilic substitution reactions can occur at the carbonate carbon, leading to the formation of new compounds.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acids (e.g., hydrochloric acid) at room temperature.
Transesterification: Alcohols (e.g., methanol, ethanol) in the presence of a catalyst such as sodium methoxide.
Substitution: Nucleophiles (e.g., amines, thiols) under mild conditions.
Major Products:
Hydrolysis: Naphthalen-1-ol and tert-butyl alcohol.
Transesterification: New carbonate esters.
Substitution: Substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl naphthalen-1-yl carbonate has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions at other functional groups.
Materials Science: The compound can be used in the synthesis of polymers and advanced materials with specific properties.
Biology and Medicine: Research is ongoing to explore its potential as a prodrug, where the carbonate ester linkage can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of tert-butyl naphthalen-1-yl carbonate primarily involves the hydrolysis of the carbonate ester linkage. In biological systems, esterases can catalyze the hydrolysis, leading to the release of naphthalen-1-ol and tert-butyl alcohol. The released naphthalen-1-ol can then interact with molecular targets and pathways, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
- Methyl naphthalen-1-yl carbonate
- Ethyl naphthalen-1-yl carbonate
- Propyl naphthalen-1-yl carbonate
Comparison: Tert-butyl naphthalen-1-yl carbonate is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and steric properties. Compared to methyl, ethyl, and propyl analogs, the tert-butyl derivative may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C15H16O3 |
|---|---|
Molekulargewicht |
244.28 g/mol |
IUPAC-Name |
tert-butyl naphthalen-1-yl carbonate |
InChI |
InChI=1S/C15H16O3/c1-15(2,3)18-14(16)17-13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3 |
InChI-Schlüssel |
WPCBBTBYQMLABH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)OC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B14119386.png)
![3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-diphenylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B14119394.png)

![1-(3-Chloro-6-methylbenzo[b]thiophen-2-yl)ethanone](/img/structure/B14119409.png)
![(1S,2R,6R,8S,11S,12S,15S,16S)-4-isocyano-2,6,15,16-tetramethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-5,15-diol](/img/structure/B14119410.png)

![2-[(5-Bromo-4,6-dimethylpyrimidin-2-yl)iminomethyl]-3-hydroxyinden-1-one](/img/structure/B14119417.png)
![N-ethyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B14119423.png)
![Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14119425.png)

![1-[6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B14119439.png)


